Cas no 88493-55-4 (Sexithiophene)

Sexithiophene structure
Sexithiophene structure
Productnaam:Sexithiophene
CAS-nummer:88493-55-4
MF:C24H14S6
MW:494.757957935333
MDL:MFCD03695488
CID:720853
PubChem ID:87558042

Sexithiophene Chemische en fysische eigenschappen

Naam en identificatie

    • 2,2':5',2'':5'',2''':5''',2'''':5'''',2'''''-Sexithiophene
    • alpha-Sexithiophene (purified by sublimation)
    • 2-thiophen-2-yl-5-[5-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene
    • ALPHA-SEXITHIOPHENE
    • α-Sexithiophene
    • (all-2,5)Sexithiophen
    • (all-2,5)sexithiophene
    • 2-(thiophen-2-yl)-5-(5-{5-[5-(thiophen-2-yl)thiophen-2-yl]thiophen-2-yl}thiophen-2-yl)thiophene
    • A-Sexithiophene
    • sexithiophene
    • 6T (purified by sublimation)
    • Hexathienyl
    • Sexithienyl
    • alpha-Hexathienylene
    • alpha-Hexathiophene
    • alpha-Sexithienyl
    • 6T
    • alpha-6T
    • pound\\-Sexithiophene
    • pound\\-6T
    • VT20363
    • S0504
    • [2,2';5',2'';5'',2''';5''',2'''';5'''',2''''']Sexithiophene
    • α-6T
    • α-Hexathienylene
    • α-Hexathiophene
    • α-Sexithienyl
    • α-Sexithiophene (purified by sublimation)
    • MFCD03695488
    • 88493-55-4
    • AKOS015898492
    • alpha-6T (purified by sublimation)
    • alpha-Sexithiophene ,
    • T73036
    • A-Sexithiophene (purified by sublimation)
    • DTXCID30413689
    • DTXSID90462870
    • SCHEMBL1105086
    • YSWG771
    • Sexithiophene
    • MDL: MFCD03695488
    • Inchi: 1S/C24H14S6/c1-3-15(25-13-1)17-5-7-19(27-17)21-9-11-23(29-21)24-12-10-22(30-24)20-8-6-18(28-20)16-4-2-14-26-16/h1-14H
    • InChI-sleutel: KUJYDIFFRDAYDH-UHFFFAOYSA-N
    • LACHT: S1C(C2=CC=C(C3=CC=C(C4=CC=C(C5=CC=C(C6=CC=CS6)S5)S4)S3)S2)=CC=C1

Berekende eigenschappen

  • Exacte massa: 493.941978g/mol
  • Oppervlakte lading: 0
  • XLogP3: 8.5
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 6
  • Aantal draaibare bindingen: 5
  • Monoisotopische massa: 493.941978g/mol
  • Monoisotopische massa: 493.941978g/mol
  • Topologisch pooloppervlak: 169Ų
  • Zware atoomtelling: 30
  • Complexiteit: 536
  • Aantal isotopen atomen: 0
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Aantal covalent gebonden eenheden: 1
  • Oppervlakte lading: 0
  • Aantal tautomers: nothing

Experimentele eigenschappen

  • Kleur/vorm: Reddish brown solid
  • Dichtheid: 1.402
  • Smeltpunt: 304°C(lit.)
  • Kookpunt: 608.5±50.0 °C at 760 mmHg
  • Vlampunt: 245.5±16.3 °C
  • Brekindex: 1.721
  • PSA: 169.44000
  • LogboekP: 10.39060
  • Oplosbaarheid: Not determined
  • Dampfdruk: 0.0±1.7 mmHg at 25°C

Sexithiophene Beveiligingsinformatie

  • Symbool: GHS07
  • Signaalwoord:Warning
  • Gevaarverklaring: H319
  • Waarschuwingsverklaring: P305+P351+P338
  • Vervoersnummer gevaarlijk materiaal:NONH for all modes of transport
  • WGK Duitsland:3
  • Code gevarencategorie: 36
  • Veiligheidsinstructies: S26; S36
  • Identificatie van gevaarlijk materiaal: Xi
  • Risicozinnen:R36
  • Opslagvoorwaarde:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

Sexithiophene Douanegegevens

  • HS-CODE:2934999090
  • Douanegegevens:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Sexithiophene Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1230534-100mg
α-Sexithiophene
88493-55-4 98%
100mg
¥430.00 2024-04-27
abcr
AB250510-100 mg
alpha-Sexithiophene; .
88493-55-4
100mg
€51.40 2023-04-27
SHENG KE LU SI SHENG WU JI SHU
sc-474461-100mg
α-Sexithiophene,
88493-55-4
100mg
¥1203.00 2023-09-05
TRC
S282110-50mg
Sexithiophene
88493-55-4
50mg
$64.00 2023-05-17
TRC
S282110-250mg
Sexithiophene
88493-55-4
250mg
$190.00 2023-05-17
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
S861828-100mg
α-Sexithiophene (purified by sublimation)
88493-55-4
100mg
¥396.00 2022-08-31
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
594687-1G
Sexithiophene
88493-55-4
1G
¥1372.14 2022-02-24
Chemenu
CM542522-100mg
α-6T
88493-55-4 95%+
100mg
$*** 2023-05-29
Chemenu
CM542522-1g
α-6T
88493-55-4 95%+
1g
$*** 2023-05-29
1PlusChem
1P003O9A-1g
alpha-Sexithiophene ,
88493-55-4
1g
$127.00 2025-02-20

Sexithiophene Productiemethode

Productiemethode 1

Reactievoorwaarden
1.1 Reagents: Potassium fluoride ,  Bis(pinacolato)diborane Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Methanol ,  Toluene ;  rt; 10 min, 70 °C
Referentie
Solution-Phase Microwave-Assisted Synthesis of Unsubstituted and Modified α-Quinque- and Sexithiophenes
Melucci, M.; et al, Journal of Organic Chemistry, 2004, 69(14), 4821-4828

Productiemethode 2

Reactievoorwaarden
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane
1.2 Reagents: Water
2.1 Reagents: Magnesium Catalysts: Dichloro[1,1′-(1,3-propanediyl)bis[1,1-diphenylphosphine-κP]]nickel Solvents: Diethyl ether
2.2 Reagents: Hydrochloric acid Solvents: Water
Referentie
A convenient synthesis of 2,5-thienylene oligomers; some of their spectroscopic and electrochemical properties
Chiem Van Pham; et al, Phosphorus, 1989, 46(3-4), 153-68

Productiemethode 3

Reactievoorwaarden
1.1 Catalysts: Palladium diacetate ,  (±)-Camphorsulfonic acid ,  1-Propanesulfonic acid, 3-(methylthio)-, sodium salt (1:1) Solvents: Acetic acid
1.2 Reagents: Quinone Solvents: Tetrahydrofuran ;  12 h, 60 °C
Referentie
Oligothiophene synthesis by a distinct, general C-H activation mechanism: electrophilic concerted metalation-deprotonation (eCMD)
Wang, Long; et al, ChemRxiv, 2019, 1, 1-16

Productiemethode 4

Reactievoorwaarden
1.1 Reagents: Oxygen Catalysts: Palladium chloride Solvents: Methanol ,  Acetonitrile ,  Water ;  rt; 7 d, rt
Referentie
Bonding Self-Assembled, Compact Organophosphonate Monolayers to the Native Oxide Surface of Silicon
Hanson, Eric L.; et al, Journal of the American Chemical Society, 2003, 125(51), 16074-16080

Productiemethode 5

Reactievoorwaarden
1.1 Reagents: Magnesium Catalysts: Dichloro[1,1′-(1,3-propanediyl)bis[1,1-diphenylphosphine-κP]]nickel Solvents: Diethyl ether
1.2 Reagents: Hydrochloric acid Solvents: Water
Referentie
A convenient synthesis of 2,5-thienylene oligomers; some of their spectroscopic and electrochemical properties
Chiem Van Pham; et al, Phosphorus, 1989, 46(3-4), 153-68

Productiemethode 6

Reactievoorwaarden
1.1 Reagents: Sodium bicarbonate ,  Bromine Solvents: Chloroform
2.1 Reagents: Magnesium Catalysts: Dichloro[1,1′-(1,3-propanediyl)bis[1,1-diphenylphosphine-κP]]nickel Solvents: Diethyl ether
2.2 Reagents: Hydrochloric acid Solvents: Water
Referentie
A convenient synthesis of 2,5-thienylene oligomers; some of their spectroscopic and electrochemical properties
Chiem Van Pham; et al, Phosphorus, 1989, 46(3-4), 153-68

Productiemethode 7

Reactievoorwaarden
1.1 Reagents: Quinone Catalysts: Camphorsulfonic acid ,  Palladium diacetate ,  1-Propanesulfonic acid, 3-(methylthio)-, sodium salt (1:1) Solvents: Acetic acid ,  Tetrahydrofuran ;  12 h, 60 °C
Referentie
Oligothiophene Synthesis by a General C-H Activation Mechanism: Electrophilic Concerted Metalation-Deprotonation (e-CMD)
Wang, Long; et al, ACS Catalysis, 2019, 9(8), 6821-6836

Productiemethode 8

Reactievoorwaarden
1.1 Reagents: Triphenylphosphine ,  Zinc ,  Nickel dichloride Solvents: Dimethylformamide
1.2 Solvents: Chlorobenzene
Referentie
Preparation of α-quater-, α-sexi-, and α-octithiophenes
Nakayama, Juzo; et al, Heterocycles, 1987, 26(7), 1793-6

Productiemethode 9

Reactievoorwaarden
1.1 Reagents: Dichloro[1,1′-(1,3-propanediyl)bis[1,1-diphenylphosphine-κP]]nickel Solvents: Diethyl ether ,  Tetrahydrofuran
Referentie
Thiophene oligomers: synthesis and characterization
Martinez, F.; et al, Molecular Crystals and Liquid Crystals, 1989, 167, 227-32

Productiemethode 10

Reactievoorwaarden
1.1 Reagents: Alumina ,  Potassium fluoride Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium ;  rt; 5 min
2.1 Reagents: N-Bromosuccinimide Solvents: Dimethylformamide
3.1 Reagents: Potassium fluoride ,  Bis(pinacolato)diborane Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Methanol ,  Toluene ;  rt; 10 min, 70 °C
Referentie
Solution-Phase Microwave-Assisted Synthesis of Unsubstituted and Modified α-Quinque- and Sexithiophenes
Melucci, M.; et al, Journal of Organic Chemistry, 2004, 69(14), 4821-4828

Productiemethode 11

Reactievoorwaarden
1.1 Reagents: Triphenylphosphine ,  Zinc ,  Nickel dichloride Solvents: Dimethylformamide
Referentie
Cu, Ni, and Pd mediated homocoupling reactions in biaryl syntheses: The Ullmann reaction
Nelson, Todd D.; et al, Organic Reactions (Hoboken, 2004, 63,

Productiemethode 12

Reactievoorwaarden
1.1 Catalysts: Dichloro[1,1′-(1,3-propanediyl)bis[1,1-diphenylphosphine-κP]]nickel Solvents: Diethyl ether
1.2 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Sodium bicarbonate ,  Bromine Solvents: Chloroform
3.1 Reagents: Magnesium Catalysts: Dichloro[1,1′-(1,3-propanediyl)bis[1,1-diphenylphosphine-κP]]nickel Solvents: Diethyl ether
3.2 Reagents: Hydrochloric acid Solvents: Water
Referentie
A convenient synthesis of 2,5-thienylene oligomers; some of their spectroscopic and electrochemical properties
Chiem Van Pham; et al, Phosphorus, 1989, 46(3-4), 153-68

Productiemethode 13

Reactievoorwaarden
1.1 Reagents: Acetic acid, 2,2,2-trifluoro-, mercury(2+) salt (2:1) Solvents: Benzene
1.2 Reagents: Triethylamine Catalysts: Palladium chloride
1.3 Reagents: Acetic acid, 2,2,2-trifluoro-, mercury(2+) salt (2:1)
1.4 Reagents: Triethylamine Catalysts: Palladium chloride
1.5 Reagents: Acetic acid, 2,2,2-trifluoro-, mercury(2+) salt (2:1)
1.6 Reagents: Triethylamine Catalysts: Palladium chloride
Referentie
A Novel Approach to a One-Pot Synthesis of Unsubstituted Oligo(α-thiophenes)
Buzhansky, Ludmila; et al, Journal of Organic Chemistry, 2002, 67(21), 7523-7525

Productiemethode 14

Reactievoorwaarden
1.1 Reagents: Acetic acid, 2,2,2-trifluoro-, mercury(2+) salt (2:1) Solvents: Benzene
1.2 Reagents: Triethylamine Catalysts: Palladium chloride
1.3 Reagents: Acetic acid, 2,2,2-trifluoro-, mercury(2+) salt (2:1)
1.4 Reagents: Triethylamine Catalysts: Palladium chloride
Referentie
A Novel Approach to a One-Pot Synthesis of Unsubstituted Oligo(α-thiophenes)
Buzhansky, Ludmila; et al, Journal of Organic Chemistry, 2002, 67(21), 7523-7525

Sexithiophene Raw materials

Sexithiophene Preparation Products

Sexithiophene Gerelateerde literatuur

Gerelateerde categorieën

Aanbevolen leveranciers
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Wuhan brilliant Technology Co.,Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Wuhan brilliant Technology Co.,Ltd
pengshengyue
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
pengshengyue
Shanghai Xinsi New Materials Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Xinsi New Materials Co., Ltd